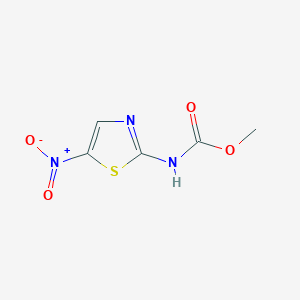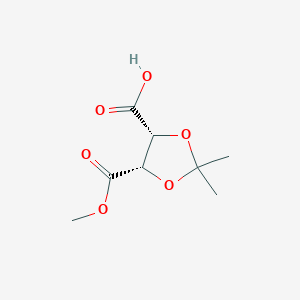
1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C17H14N2O2 . It’s a solid substance with a molecular weight of 278.31 . This compound is part of the pyrazole family, which is known for its wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid”, has been a subject of interest for many researchers . Various methods have been reported, including condensation reactions of ketones, aldehydes, and hydrazine monohydrochloride . Another method involves the reaction of enaminone with 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester .Molecular Structure Analysis
The molecular structure of “1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid” can be represented by the InChI code: 1S/C17H14N2O2/c20-17(21)15-11-18-19(12-13-7-3-1-4-8-13)16(15)14-9-5-2-6-10-14/h1-11H,12H2,(H,20,21) .Chemical Reactions Analysis
Pyrazole derivatives, including “1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid”, have been studied for their chemical reactions . For instance, they can undergo a radical addition followed by intramolecular cyclization to form the pyrazole skeleton .Physical And Chemical Properties Analysis
“1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid” is a solid substance . It has a molecular weight of 278.31 and its InChI code is 1S/C17H14N2O2/c20-17(21)15-11-18-19(12-13-7-3-1-4-8-13)16(15)14-9-5-2-6-10-14/h1-11H,12H2,(H,20,21) .Mecanismo De Acción
Target of Action
The primary target of 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid is Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the production of prostaglandin D2, a mediator involved in various physiological and pathological processes including inflammation, allergy, and cancer.
Mode of Action
It is believed to interact with its target, hematopoietic prostaglandin d synthase, and modulate its activity . The compound’s structure, which includes a pyrazole ring, may allow it to bind to the active site of the enzyme, potentially inhibiting its function .
Biochemical Pathways
The biochemical pathways affected by 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid are not fully elucidated. Given its target, it is likely to impact the prostaglandin synthesis pathway. By inhibiting Hematopoietic prostaglandin D synthase, it may reduce the production of prostaglandin D2, thereby affecting downstream signaling pathways and physiological responses .
Pharmacokinetics
The compound’s molecular weight (20221 g/mol) and structure suggest it may have suitable properties for absorption and distribution .
Result of Action
Given its target, it is likely to modulate the production of prostaglandin d2 and thereby influence cellular responses to inflammation, allergy, and other physiological processes .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid has several advantages and limitations for lab experiments. It is a relatively inexpensive starting material and is readily available from chemical suppliers. In addition, it is relatively easy to synthesize and can be used in a variety of reactions. However, it is not very soluble in water and can be difficult to work with in aqueous solutions.
Direcciones Futuras
1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid has a wide range of potential applications in the fields of organic synthesis, pharmaceuticals, and agricultural research. Future research could focus on the development of new compounds based on 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives, as well as the development of new drugs and agricultural chemicals. In addition, further research could focus on the mechanism of action of 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid, as well as its biochemical and physiological effects.
Métodos De Síntesis
1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid is synthesized from the reaction of benzyl bromide and phenylhydrazine in an aqueous solution of acetic acid. The reaction occurs in three steps: the formation of a benzylhydrazone, the cyclization of the benzylhydrazone, and the hydrolysis of the cyclized product. The overall reaction is shown below:
Benzyl bromide + Phenylhydrazine → Benzylhydrazone → Cyclized product → 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid
Aplicaciones Científicas De Investigación
1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid is used in a variety of scientific research applications. It is used as a starting material for the synthesis of compounds such as pyrazolone derivatives and heterocyclic compounds. It has also been used in the synthesis of new drugs and in the development of new pharmaceuticals. In addition, 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid has been used in the study of enzyme inhibition and in the design of new agricultural chemicals.
Safety and Hazards
Propiedades
IUPAC Name |
1-benzyl-5-phenylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-17(21)15-11-18-19(12-13-7-3-1-4-8-13)16(15)14-9-5-2-6-10-14/h1-11H,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASTYGSNQOILSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Bromo-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353295.png)
![t-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate](/img/structure/B6353301.png)
![2-{(E)-[(4-Bromophenyl)imino]methyl}-6-methoxyphenol; >90%](/img/structure/B6353304.png)




![4-(2,3,4-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353346.png)



![4-(2-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353363.png)
